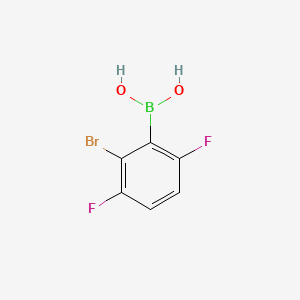

(2-Bromo-3,6-difluorophenyl)boronic acid

Description

Properties

IUPAC Name |

(2-bromo-3,6-difluorophenyl)boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H4BBrF2O2/c8-6-4(10)2-1-3(9)5(6)7(11)12/h1-2,11-12H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CVXDUHUMVYJZPU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=C(C=CC(=C1Br)F)F)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H4BBrF2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70659403 | |

| Record name | (2-Bromo-3,6-difluorophenyl)boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70659403 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

236.81 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1260757-41-2 | |

| Record name | (2-Bromo-3,6-difluorophenyl)boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70659403 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-Bromo-3,6-difluorobenzeneboronic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Introduction: The Strategic Value of Polyfunctionalized Arylboronic Acids

An In-Depth Technical Guide to the Synthesis of (2-Bromo-3,6-difluorophenyl)boronic Acid

Abstract: This technical guide provides a comprehensive overview of the synthesis of (2-Bromo-3,6-difluorophenyl)boronic acid, a valuable building block in medicinal chemistry and materials science. Recognizing the growing importance of polyfunctionalized arylboronic acids in modern drug discovery, this document details a robust synthetic strategy employing a regioselective lithium-halogen exchange. The guide offers a step-by-step experimental protocol, discusses the underlying mechanistic principles, and outlines essential characterization and application contexts. It is intended for researchers, chemists, and drug development professionals seeking to leverage this versatile reagent in their synthetic programs.

Boron-containing compounds, particularly arylboronic acids, have become indispensable tools in organic synthesis.[1] Their stability, low toxicity, and versatile reactivity make them premier building blocks, most notably as nucleophilic partners in the Nobel Prize-winning Suzuki-Miyaura cross-coupling reaction.[2][3] This palladium-catalyzed C-C bond formation is a cornerstone of modern medicinal chemistry, enabling the construction of complex biaryl structures found in numerous pharmaceuticals.

The incorporation of fluorine atoms into drug candidates can significantly enhance metabolic stability, binding affinity, and pharmacokinetic profiles.[4] Consequently, arylboronic acids bearing multiple functional groups, such as bromine and fluorine atoms, are of high strategic value. The title compound, (2-Bromo-3,6-difluorophenyl)boronic acid, offers three distinct points for molecular elaboration: the boronic acid moiety for Suzuki-Miyaura coupling, the bromine atom for subsequent cross-coupling or metallation, and the difluorophenyl ring as a critical pharmacophore. This trifecta of functionality makes it a highly sought-after intermediate for creating diverse molecular libraries for drug screening and developing advanced organic materials.

Synthetic Strategy: Mechanistic Rationale and Pathway Selection

The synthesis of arylboronic acids is most commonly achieved by the electrophilic trapping of an organometallic intermediate with a borate ester.[5] Two primary methods for generating the necessary aryl anion are the formation of a Grignard reagent or the use of a lithium-halogen exchange reaction.

For the target molecule, a lithium-halogen exchange is the superior strategy. The starting material, 1,4-dibromo-2,5-difluorobenzene, possesses two bromine atoms susceptible to exchange. However, the exchange is kinetically controlled and extremely rapid at cryogenic temperatures (typically -78 °C), allowing for mono-lithiation before a second exchange can occur.[3] The resulting aryllithium species is then trapped with an electrophilic borate ester, such as triisopropyl borate, to form a boronate ester intermediate. Subsequent acidic hydrolysis liberates the desired boronic acid.

Causality Behind Experimental Choices:

-

Precursor: 1,4-Dibromo-2,5-difluorobenzene is an ideal, commercially available starting material.[6] Its symmetrical nature simplifies the regiochemical outcome of the mono-lithiation.

-

Lithium Reagent: n-Butyllithium (n-BuLi) is a sufficiently strong, non-hindered base to efficiently perform the Br-Li exchange at low temperatures.[4]

-

Temperature: Performing the reaction at -78 °C is critical. It ensures the kinetic stability of the aryllithium intermediate, preventing unwanted side reactions like decomposition or reaction with the solvent (THF), and minimizes the chance of a second lithium-halogen exchange.[7]

-

Borate Ester: Triisopropyl borate, B(O-iPr)₃, is an excellent electrophile for trapping the aryl anion. Its bulky isopropyl groups help prevent the formation of undesired over-addition products (triaryl or tetraryl borates).

-

Aqueous Workup: An acidic workup is required to protonate the boronate "ate" complex and hydrolyze the isopropyl boronate ester to the final boronic acid product.

Below is a diagram illustrating the proposed synthetic pathway.

Caption: Proposed synthesis via lithium-halogen exchange and borylation.

Recommended Synthesis Protocol

This protocol is adapted from established procedures for synthesizing arylboronic acids via lithiation-borylation.[8][9] Safety Note: This procedure involves pyrophoric (n-BuLi) and flammable reagents and must be conducted by trained personnel in a fume hood under an inert atmosphere (Argon or Nitrogen) using anhydrous solvents and flame-dried glassware.

Reagents and Materials

| Reagent | CAS Number | MW ( g/mol ) | Molar Eq. | Amount (mmol) | Quantity |

| 1,4-Dibromo-2,5-difluorobenzene | 327-51-5 | 271.89 | 1.0 | 20.0 | 5.44 g |

| n-Butyllithium (2.5 M in hexanes) | 109-72-8 | 64.06 | 1.05 | 21.0 | 8.4 mL |

| Triisopropyl borate | 5419-55-6 | 188.08 | 1.2 | 24.0 | 5.5 mL |

| Anhydrous Tetrahydrofuran (THF) | 109-99-9 | 72.11 | - | - | 100 mL |

| Hydrochloric Acid (2 M aqueous) | 7647-01-0 | 36.46 | - | - | ~50 mL |

| Diethyl Ether | 60-29-7 | 74.12 | - | - | For extraction |

| Brine (Saturated NaCl) | 7647-14-5 | 58.44 | - | - | For washing |

| Anhydrous Magnesium Sulfate (MgSO₄) | 7487-88-9 | 120.37 | - | - | For drying |

Step-by-Step Procedure

-

Setup: Assemble a flame-dried 250 mL three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, a rubber septum, and an argon inlet.

-

Dissolution: Charge the flask with 1,4-dibromo-2,5-difluorobenzene (5.44 g, 20.0 mmol) and dissolve it in anhydrous THF (100 mL) under a positive pressure of argon.

-

Cooling: Cool the resulting solution to -78 °C using a dry ice/acetone bath.

-

Lithiation: Add n-butyllithium (8.4 mL of a 2.5 M solution in hexanes, 21.0 mmol) dropwise to the stirred solution over 15 minutes, ensuring the internal temperature does not rise above -70 °C. Stir the reaction mixture at -78 °C for an additional 30 minutes.

-

Borylation: To the aryllithium solution, add triisopropyl borate (5.5 mL, 24.0 mmol) dropwise via syringe, again maintaining the temperature below -70 °C. After the addition is complete, stir the mixture at -78 °C for 1 hour.

-

Warm-up and Quench: Remove the cooling bath and allow the reaction to slowly warm to 0 °C over approximately 1 hour.

-

Hydrolysis: Cautiously quench the reaction by the slow, dropwise addition of 2 M hydrochloric acid (~50 mL) until the solution is acidic (pH ~1-2). Stir vigorously for 30 minutes at room temperature.

-

Extraction: Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous layer with diethyl ether (3 x 50 mL).

-

Washing and Drying: Combine the organic layers, wash with brine (1 x 50 mL), and dry over anhydrous magnesium sulfate.

-

Purification: Filter off the drying agent and concentrate the organic phase under reduced pressure. The resulting crude solid can be purified by recrystallization (e.g., from a hexane/ethyl acetate mixture) or silica gel chromatography to yield (2-Bromo-3,6-difluorophenyl)boronic acid as a white solid.

Characterization and Quality Control

To ensure the identity and purity of the synthesized product, a full analytical characterization is required:

-

¹H NMR: To confirm the aromatic proton signals and the absence of starting material.

-

¹⁹F NMR: To verify the presence and chemical environment of the two fluorine atoms.

-

¹¹B NMR: To confirm the presence of the boronic acid (a broad singlet is expected).

-

¹³C NMR: To identify all carbon atoms in the molecule.

-

Mass Spectrometry (MS): To confirm the molecular weight and isotopic pattern characteristic of a monobrominated compound.

-

Melting Point (mp): To assess the purity of the final product.

The boronic acid may exist in equilibrium with its cyclic anhydride trimer (a boroxine), which is a common and generally reversible state for arylboronic acids. This may be observable in some analytical data.

Application in Suzuki-Miyaura Cross-Coupling

The primary utility of (2-Bromo-3,6-difluorophenyl)boronic acid is as a nucleophilic partner in Suzuki-Miyaura cross-coupling reactions. The electron-withdrawing nature of the fluorine atoms can make coupling more challenging compared to electron-rich boronic acids. Therefore, careful selection of the catalyst, ligand, and base is crucial for achieving high yields.

Typical Workflow Considerations:

-

Catalyst: A palladium(0) source is required. Pre-catalysts like Pd(OAc)₂ or Pd₂(dba)₃ are commonly used.[2]

-

Ligand: Electron-rich, bulky phosphine ligands (e.g., SPhos, XPhos, or P(t-Bu)₃) are often necessary to facilitate the oxidative addition and reductive elimination steps of the catalytic cycle, especially with challenging substrates.[10]

-

Base: A base (e.g., K₂CO₃, Cs₂CO₃, or K₃PO₄) is required to activate the boronic acid for transmetalation.[8]

-

Solvent: A mixture of an organic solvent (e.g., dioxane, toluene, or DMF) and water is typically employed.

Caption: General workflow for a Suzuki-Miyaura cross-coupling reaction.

Conclusion

This guide outlines a reliable and mechanistically sound method for the synthesis of (2-Bromo-3,6-difluorophenyl)boronic acid from a commercially available precursor. The proposed lithium-halogen exchange pathway is a standard, high-yielding transformation well-suited for this substitution pattern. The resulting polyfunctionalized product is a valuable asset for synthetic chemists, particularly in the fields of drug discovery and materials science, offering multiple avenues for the creation of novel and complex molecular architectures. Adherence to the detailed protocol and safety precautions will enable the successful and efficient production of this key synthetic intermediate.

References

-

Arylboronic acid or boronate synthesis. Organic Chemistry Portal. (n.d.). Available from: [Link]

-

Barreiro, E. J., et al. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. Molecules. 2021. Available from: [Link]

-

Aggarwal, V. K., et al. Lithiation- Borylation in Synthesis. University of Bristol. (2015). Available from: [Link]

-

Leonori, D., & Aggarwal, V. K. Lithiation-borylation methodology and its application in synthesis. Accounts of chemical research. 2014;47(10):3174-83. Available from: [Link]

-

Coutts, S. J. The Synthesis and Applications of Heterocyclic Boronic Acids. Current Organic Chemistry. 2005. Available from: [Link]

-

Casoni, G., et al. Synthesis of 3-Aryl-1-aminopropane Derivatives: Lithiation–Borylation–Ring-Opening of Azetidinium Ions. Synthesis. 2016;48(19):3241-3253. Available from: [Link]

-

Neugebauer, J., et al. Synthesis of Polyfluorinated Biphenyls; Pushing the Boundaries of Suzuki–Miyaura Cross Coupling with Electron-Poor Substrates. The Journal of Organic Chemistry. 2018;83(1):327-338. Available from: [Link]

-

1,4-Dibromo-2,5-difluorobenzene. PubChem. (n.d.). Available from: [Link]

-

Miyaura, N., & Suzuki, A. Organoborane coupling reactions (Suzuki coupling). Chemical reviews. 1995. Available from: [Link]

-

Fernandes, C., et al. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. Molecules. 2021;26(17):5385. Available from: [Link]

Sources

- 1. sci-hub.box [sci-hub.box]

- 2. testing.chemscene.com [testing.chemscene.com]

- 3. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]

- 4. ethz.ch [ethz.ch]

- 5. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 6. biosynth.com [biosynth.com]

- 7. ptacts.uspto.gov [ptacts.uspto.gov]

- 8. Arylboronic acid or boronate synthesis [organic-chemistry.org]

- 9. Lithiation-borylation methodology and its application in synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. gousei.f.u-tokyo.ac.jp [gousei.f.u-tokyo.ac.jp]

Introduction: The Strategic Advantage of a Trifunctional Reagent

An In-depth Technical Guide to (2-Bromo-3,6-difluorophenyl)boronic acid

This guide serves as a comprehensive technical resource for researchers, medicinal chemists, and professionals in drug development on the synthesis, characterization, and application of (2-Bromo-3,6-difluorophenyl)boronic acid (CAS No. 1260757-41-2). This trifunctional reagent is an invaluable building block in modern organic synthesis, offering a unique combination of reactive sites for the strategic construction of complex molecular architectures.

Boronic acids have become indispensable tools in medicinal chemistry and materials science, largely due to their versatile reactivity in cross-coupling reactions, stability, and relatively low toxicity.[1] The incorporation of a boronic acid moiety into a molecule can enhance its pharmacological profile, as evidenced by several FDA-approved drugs like bortezomib and vaborbactam.[1][2][3][4]

(2-Bromo-3,6-difluorophenyl)boronic acid distinguishes itself by possessing three key structural features on a single phenyl ring:

-

A boronic acid group , a versatile handle for Suzuki-Miyaura cross-coupling.

-

A bromine atom , which serves as a secondary, orthogonal site for various palladium-catalyzed couplings.

-

Two fluorine atoms , which can significantly modulate the physicochemical properties of the final compound, often improving metabolic stability, binding affinity, and lipophilicity—highly desirable traits in drug discovery.[5]

This unique arrangement allows for selective and sequential reactions, providing a powerful platform for building molecular complexity and accessing novel chemical space.

Physicochemical and Spectroscopic Profile

Accurate characterization is the foundation of reproducible science. The properties of (2-Bromo-3,6-difluorophenyl)boronic acid are summarized below.

Physicochemical Properties

| Property | Value | Source(s) |

| CAS Number | 1260757-41-2 | [6][7] |

| Molecular Formula | C₆H₄BBrF₂O₂ | [8] |

| Molecular Weight | 236.81 g/mol | [8] |

| Appearance | White to off-white solid | [8] |

| Storage Temperature | 2-8°C, Keep in dark place, Sealed in dry | [8] |

| Solubility | Soluble in methanol and other polar organic solvents. | [9] |

Spectroscopic Characterization (Predicted)

While experimental spectra for this specific molecule are proprietary, its structure allows for a confident prediction of its NMR signatures based on data from analogous compounds.[10][11] This predictive analysis is crucial for quality control and reaction monitoring.

| Nucleus | Expected Chemical Shift (δ, ppm) | Key Features & Expected Couplings |

| ¹H NMR | ~7.0-8.0 | Aromatic protons will show complex splitting patterns due to H-H and H-F couplings. The B(OH)₂ protons will appear as a single, broad signal whose position is dependent on solvent and concentration.[10] |

| ¹³C NMR | ~100-165 | Aromatic carbons will be observed in this range. The carbon directly attached to the boron atom will be broad and may be difficult to resolve. Carbons bonded to fluorine will exhibit large ¹J(C-F) coupling constants.[10] |

| ¹⁹F NMR | -100 to -140 | Two distinct signals are expected for the two non-equivalent fluorine atoms, each showing coupling to aromatic protons and potentially to each other. |

| ¹¹B NMR | ~28-33 | A single, broad signal is characteristic for a trigonal planar boronic acid. The chemical shift is indicative of the electronic environment.[10][12] |

Synthesis and Purification Workflow

The synthesis of arylboronic acids is a well-established process, typically involving the reaction of an organometallic intermediate with a borate ester.[13]

Proposed Synthetic Pathway

The most common route involves the formation of a Grignard or organolithium reagent from a corresponding di-halo precursor, followed by quenching with a trialkyl borate and subsequent acidic hydrolysis.

Caption: Proposed synthesis of (2-Bromo-3,6-difluorophenyl)boronic acid.

Detailed Experimental Protocol (General)

-

Setup: A flame-dried, three-necked flask is equipped with a dropping funnel, a nitrogen inlet, and a magnetic stirrer. The system is purged with dry nitrogen.

-

Organometallic Formation: The starting aryl dihalide is dissolved in anhydrous THF and cooled to -78°C. A solution of n-butyllithium (or magnesium turnings for Grignard) is added dropwise, maintaining the low temperature. The reaction is stirred for 1-2 hours.

-

Borylation: Trimethyl borate, dissolved in anhydrous THF, is added dropwise at -78°C.[14] The mixture is stirred and allowed to slowly warm to room temperature overnight.

-

Workup: The reaction is quenched by the slow addition of aqueous HCl. The mixture is then extracted with an organic solvent (e.g., ethyl acetate).

-

Purification: The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, and concentrated under reduced pressure. The crude solid is purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) to yield the final product.[14]

Core Application: Suzuki-Miyaura Cross-Coupling

The premier application of this reagent is the Suzuki-Miyaura cross-coupling reaction, a robust method for forming C-C bonds.[5] The presence of both a boronic acid and a bromine atom allows for highly strategic, sequential couplings.

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Strategic Sequential Coupling

The differential reactivity of the C-B and C-Br bonds is the key to this reagent's utility. Typically, the boronic acid is more reactive under standard Suzuki conditions, allowing for a first coupling event while leaving the bromine atom untouched. The resulting product can then undergo a second, different coupling reaction at the bromine site.

Caption: Iterative cross-coupling strategy using the title compound.

General Protocol for Suzuki-Miyaura Coupling

-

Reagents: To a reaction vessel, add the aryl halide (1.0 mmol), (2-Bromo-3,6-difluorophenyl)boronic acid (1.2-1.5 mmol), and a palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%).[5]

-

Solvent and Base: Add a suitable solvent mixture (e.g., Toluene/Ethanol/Water) and a base (e.g., Na₂CO₃ or K₃PO₄, 2.0-3.0 mmol).

-

Reaction: Purge the vessel with an inert gas (Nitrogen or Argon) and heat the mixture (typically 80-100°C) with stirring for 2-24 hours, monitoring by TLC or GC-MS.

-

Workup: After cooling, dilute the reaction with water and extract with an organic solvent. The combined organic layers are washed, dried, and concentrated.

-

Purification: The crude product is purified by column chromatography on silica gel.

This protocol leverages the boronic acid moiety. To react the bromine, the resulting product would be used as the aryl halide in a subsequent Suzuki reaction with a different boronic acid.

Significance in Drug Discovery and Medicinal Chemistry

The unique combination of functionalities in (2-Bromo-3,6-difluorophenyl)boronic acid makes it a privileged scaffold for drug discovery.[4]

-

Enzyme Inhibition: The boronic acid group is a known pharmacophore that can form reversible covalent bonds with serine, threonine, or cysteine residues in the active sites of enzymes, making it a powerful tool for designing potent and selective inhibitors.[1]

-

Enhanced Pharmacokinetics: The strategic placement of fluorine atoms is a widely used tactic in medicinal chemistry to block metabolic sites, increase lipophilicity, and improve cell membrane permeability, ultimately enhancing the pharmacokinetic profile of a drug candidate.[5]

-

Vector for Complexity: As a trifunctional building block, it allows for the rapid synthesis of diverse compound libraries. By varying the coupling partners in sequential reactions, chemists can efficiently explore structure-activity relationships (SAR) to optimize lead compounds.

Safety, Handling, and Storage

As with all laboratory chemicals, proper safety precautions are mandatory. Based on data for similar fluorinated and brominated phenylboronic acids, the following guidelines should be followed.[15][16][17][18]

-

Hazards: Causes skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335).[18] It is harmful if swallowed.[15]

-

Personal Protective Equipment (PPE): Wear protective gloves, safety glasses with side shields, and a lab coat.[15] Work in a well-ventilated area or a chemical fume hood.[18]

-

Handling: Avoid breathing dust. Wash hands thoroughly after handling.[15] Avoid contact with skin and eyes.[18]

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place.[15] For long-term stability, refrigeration (2-8°C) is recommended.[8]

-

First Aid:

-

Eyes: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek medical attention.[15]

-

Skin: Wash with plenty of soap and water. If irritation occurs, get medical advice.[15]

-

Inhalation: Remove person to fresh air and keep comfortable for breathing. Call a poison center or doctor if you feel unwell.[15]

-

Ingestion: Rinse mouth and call a poison center or doctor if you feel unwell.[15]

-

Conclusion

(2-Bromo-3,6-difluorophenyl)boronic acid is more than a simple reagent; it is a strategic tool for molecular design. Its trifunctional nature enables sophisticated, multi-step synthetic sequences, providing efficient access to complex molecules. For researchers in drug discovery and materials science, mastering the application of this building block opens the door to novel structures with potentially superior properties. Its utility in creating diverse chemical libraries and introducing valuable pharmacophores underscores its importance in the modern synthetic chemist's toolbox.

References

- Parchem. Boronic acid, B-(2-bromo-3,6-difluorophenyl)- (Cas 1260757-41-2...).

- FujiFilm. (2-Bromo-3,6-difluorophenyl)boronic acid.

- Fisher Scientific.

- Al-Zoubi, R. M., et al. (2021). Recent developments in the medicinal chemistry of single boron atom-containing compounds. RSC Medicinal Chemistry.

- Fisher Scientific.

- Thermo Fisher Scientific.

- ChemicalBook. 2-broMo-3,6-difluorophenylboronic acid CAS#: 1260757-41-2.

- Singh, V. K., et al. (2021). Boron Chemicals in Drug Discovery and Development: Synthesis and Medicinal Perspective. Molecules.

- Combi-Blocks, Inc. (2023).

- BenchChem. A Comparative Analysis of 2,5-Difluorophenylboronic Acid in Cross-Coupling Reactions.

- Pinzi, L., & Rastelli, G. (2019).

-

Organic Syntheses. (3,4,5-trifluorophenyl)boronic acid. [Link]

-

Plescia, J., & Moitessier, N. (2020). Design and discovery of boronic acid drugs. European Journal of Medicinal Chemistry. [Link]

- ChemicalBook. 2,6-Difluorophenylboronic acid CAS#: 162101-25-9.

- BenchChem.

- ChemicalBook. 2,4-Difluorophenylboronic acid(144025-03-6) 1H NMR spectrum.

- San Diego State University Chemistry. 11B NMR Chemical Shifts.

-

Organic Chemistry Portal. Arylboronic acid or boronate synthesis. [Link]

Sources

- 1. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Recent developments in the medicinal chemistry of single boron atom-containing compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Boron Chemicals in Drug Discovery and Development: Synthesis and Medicinal Perspective | MDPI [mdpi.com]

- 4. Design and discovery of boronic acid drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. parchem.com [parchem.com]

- 7. 1260757-41-2・(2-Bromo-3,6-difluorophenyl)boronic acid・(2-Bromo-3,6-difluorophenyl)boronic acid【詳細情報】|試薬-富士フイルム和光純薬 [labchem-wako.fujifilm.com]

- 8. 2-broMo-3,6-difluorophenylboronic acid CAS#: 1260757-41-2 [m.chemicalbook.com]

- 9. 2,6-Difluorophenylboronic acid CAS#: 162101-25-9 [m.chemicalbook.com]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. 2,4-Difluorophenylboronic acid(144025-03-6) 1H NMR spectrum [chemicalbook.com]

- 12. chemistry.sdsu.edu [chemistry.sdsu.edu]

- 13. Arylboronic acid or boronate synthesis [organic-chemistry.org]

- 14. orgsyn.org [orgsyn.org]

- 15. fishersci.com [fishersci.com]

- 16. fishersci.com [fishersci.com]

- 17. assets.thermofisher.cn [assets.thermofisher.cn]

- 18. combi-blocks.com [combi-blocks.com]

Foreword: The Imperative of Precision in Molecular Characterization

An In-depth Technical Guide to the Structure Elucidation of (2-Bromo-3,6-difluorophenyl)boronic acid

In the landscape of modern drug discovery and materials science, arylboronic acids are indispensable building blocks, largely due to their pivotal role in Suzuki-Miyaura cross-coupling reactions.[1] The compound (2-Bromo-3,6-difluorophenyl)boronic acid, with its unique substitution pattern of two fluorine atoms and a bromine atom, offers a versatile scaffold for synthesizing complex molecules. However, its utility is predicated on an unambiguous understanding of its structure. The precise placement of the bromo, fluoro, and boronic acid groups dictates the molecule's reactivity, steric profile, and ultimate contribution to the final product's properties.

This guide eschews a simple recitation of analytical data. Instead, it serves as a strategic blueprint for the rigorous, multi-technique elucidation of this molecule's structure. We will explore the causality behind our choice of analytical techniques, detailing not just the 'how' but the 'why,' to construct a self-validating dossier of evidence that confirms the molecular identity with the highest degree of scientific certainty.

Initial Assessment: Molecular Formula and Structural Hypotheses

Before embarking on any analysis, we establish the foundational data for our target compound.

-

Compound Name: (2-Bromo-3,6-difluorophenyl)boronic acid

-

Molecular Formula: C₆H₄BBrF₂O₂

-

Molecular Weight: 236.81 g/mol [2]

A primary analytical challenge inherent to boronic acids is their propensity for dehydration to form cyclic trimers known as boroxines.[3][4] This equilibrium between the monomeric acid and the trimeric anhydride can complicate analysis, particularly in mass spectrometry and NMR, necessitating specific sample handling and data interpretation strategies.

The Analytical Gauntlet: A Strategic Workflow

A robust structure elucidation is not a linear process but an integrated workflow where each technique corroborates the others. The following workflow is designed to move from broad confirmation of mass and elemental composition to the fine details of atomic connectivity and spatial arrangement.

Caption: Integrated workflow for structure elucidation.

Mass Spectrometry: Confirming the Molecular Blueprint

Expertise & Rationale: Mass spectrometry serves as our first analytical checkpoint. Its primary role is to confirm the molecular weight and, critically, the elemental composition through isotopic patterns. For boronic acids, electrospray ionization (ESI) in negative ion mode is particularly effective, as the acidic proton is readily lost to form a stable [M-H]⁻ ion, minimizing fragmentation and simplifying the spectrum.[5]

Protocol: High-Resolution ESI-MS (Negative Ion Mode)

-

Sample Preparation: Prepare a dilute solution (approx. 0.1 mg/mL) of the sample in a 1:1 mixture of acetonitrile and 10 mM aqueous ammonium acetate. This mobile phase promotes ionization and minimizes the formation of boroxines and other adducts.

-

Instrumentation: Infuse the sample into a high-resolution mass spectrometer (e.g., an Orbitrap or TOF instrument).

-

Key Parameters:

-

Ionization Mode: ESI Negative

-

Capillary Voltage: -3.0 kV

-

Mass Range: m/z 100-500

-

Sheath/Aux Gas Flow: Optimized for stable spray

-

Data Acquisition: Full scan mode with a resolution > 60,000.

-

-

Data Interpretation: The primary goal is to locate the deprotonated molecular ion [M-H]⁻. The presence of bromine provides an unmistakable isotopic signature: two peaks of nearly equal intensity separated by approximately 2 Da, corresponding to the natural abundance of ⁷⁹Br and ⁸¹Br. High-resolution measurement allows for the calculated elemental composition to be matched to the observed mass with high precision (typically < 5 ppm error).

Expected Quantitative Data

| Ion Species | Isotope | Calculated m/z | Observed m/z (Example) |

| [M-H]⁻ | ¹¹B⁷⁹Br | 234.9395 | 234.9392 |

| [M-H]⁻ | ¹¹B⁸¹Br | 236.9374 | 236.9370 |

NMR Spectroscopy: The Rosetta Stone of Connectivity

Expertise & Rationale: While MS confirms what atoms are present, Nuclear Magnetic Resonance (NMR) spectroscopy reveals how they are connected. For a molecule with hydrogen, carbon, boron, and fluorine, a multi-nuclear approach is essential. A common pitfall in NMR of boronic acids is peak broadening or the appearance of multiple species due to oligomerization.[6] This is effectively mitigated by using a coordinating deuterated solvent like methanol-d₄ (CD₃OD) or DMSO-d₆, which breaks down the boroxine trimers through solvent exchange with the B-OH protons.[6]

¹H NMR: Mapping the Protons

Expected Data: The aromatic region should display two signals, each corresponding to one of the aromatic protons. These protons will exhibit coupling to each other (³JHH, meta-coupling) and to the adjacent fluorine atoms (³JHF and ⁴JHF).

Protocol: ¹H NMR Spectroscopy

-

Sample Preparation: Dissolve ~10 mg of the sample in ~0.7 mL of DMSO-d₆.

-

Instrumentation: Acquire the spectrum on a 400 MHz or higher field NMR spectrometer.

-

Key Parameters:

-

Scans: 16-32

-

Pulse Program: Standard single pulse (zg30)

-

Temperature: 298 K

-

-

Interpretation: The signals will likely appear as complex multiplets (e.g., doublet of doublets of doublets). Decoupling the ¹⁹F channel can simplify these multiplets to doublets, confirming the H-F couplings.

¹⁹F NMR: A Direct View of the Halogens

Expertise & Rationale: With 100% natural abundance and high sensitivity, ¹⁹F NMR is a powerful tool for analyzing fluorinated compounds.[7][8] It provides direct evidence for the number of distinct fluorine environments and their coupling relationships.

Expected Data: Two distinct signals are expected for the two chemically non-equivalent fluorine atoms at positions 3 and 6. These signals will be coupled to each other (⁴JFF) and to the aromatic protons.

Protocol: ¹⁹F NMR Spectroscopy

-

Sample Preparation: Use the same sample prepared for ¹H NMR.

-

Instrumentation: Use a spectrometer equipped with a broadband or fluorine-specific probe.

-

Key Parameters:

-

Experiment: Standard ¹⁹F observe, often with ¹H decoupling to simplify the spectrum.

-

Reference: An external reference like CFCl₃ (δ = 0 ppm) is standard, though internal references can be used.

-

-

Interpretation: The presence of two signals confirms the difluoro substitution. Their chemical shifts are indicative of their position relative to the bromine and boronic acid groups.

¹¹B NMR: Probing the Boronic Acid Moiety

Expertise & Rationale: ¹¹B NMR provides direct confirmation of the boronic acid functional group.[9] As ¹¹B is a quadrupolar nucleus, its signals are often broad, but they appear in a characteristic chemical shift range for arylboronic acids (~28-34 ppm). To avoid a broad background signal from the NMR tube itself, using a quartz tube is best practice.[10]

Protocol: ¹¹B NMR Spectroscopy

-

Sample Preparation: Prepare a more concentrated sample (~30-50 mg) in ~0.7 mL of DMSO-d₆ in a quartz NMR tube.

-

Instrumentation: Tune the broadband probe to the ¹¹B frequency.

-

Key Parameters:

-

Experiment: Standard ¹¹B observe, typically with ¹H decoupling.

-

Reference: BF₃·OEt₂ (δ = 0 ppm).

-

-

Interpretation: A single, broad peak in the expected range confirms the presence of a tricoordinate arylboronic acid species.

¹³C NMR: Detailing the Carbon Framework

Expected Data: The spectrum will show six distinct signals for the aromatic carbons. The key diagnostic feature will be the large carbon-fluorine coupling constants (¹JCF, ²JCF, etc.), which are invaluable for assigning the signals to their specific carbons.

Protocol: ¹³C{¹H} NMR Spectroscopy

-

Sample Preparation: Use the same sample from the ¹¹B NMR experiment.

-

Instrumentation: Acquire a standard proton-decoupled ¹³C spectrum.

-

Key Parameters:

-

Scans: 1024 or more due to the low natural abundance of ¹³C.

-

Pulse Program: Standard zgpg30.

-

-

Interpretation: The carbon directly attached to the boron (C1) will often be broad. The carbons attached to fluorine (C3, C6) will show large one-bond C-F couplings (¹JCF > 240 Hz), while other carbons will exhibit smaller, longer-range couplings.

Summary of Expected NMR Data

| Nucleus | Expected Chemical Shift (δ, ppm) | Key Couplings (J, Hz) |

| ¹H | 7.0 - 8.0 | ³JHH, ³JHF, ⁴JHF |

| ¹⁹F | -100 to -140 | ⁴JFF, ³JHF, ⁴JHF |

| ¹¹B | 28 - 34 | (Broad signal) |

| ¹³C | 110 - 150 | ¹JCF, ²JCF, ³JCF |

X-Ray Crystallography: The Final Arbiter

Expertise & Rationale: For absolute, unambiguous proof of structure, single-crystal X-ray diffraction is the definitive technique.[11] It provides a three-dimensional map of electron density, allowing for the precise determination of bond lengths, bond angles, and intermolecular interactions in the solid state.[12]

Caption: Workflow for single-crystal X-ray analysis.

Protocol: Single-Crystal X-Ray Diffraction

-

Crystal Growth: High-quality single crystals are grown, typically by slow evaporation of a saturated solution of the boronic acid in a solvent system like ethanol/water or toluene.[13]

-

Data Collection: A suitable crystal is mounted on a goniometer head and cooled to a low temperature (e.g., 100 K) to minimize thermal motion. Data are collected using a diffractometer with a monochromatic X-ray source (e.g., Mo or Cu Kα).[13]

-

Structure Solution and Refinement: The collected diffraction pattern is used to solve the phase problem, generating an initial electron density map. An atomic model is built into this map and refined iteratively to achieve the best fit between the calculated and observed diffraction data.[12]

-

Expected Structural Features: The analysis will confirm the substitution pattern on the phenyl ring. It will also reveal the solid-state packing, which for phenylboronic acids often involves the formation of hydrogen-bonded dimers, where two boronic acid groups associate via O-H···O interactions.[14]

Conclusion

The structure elucidation of (2-Bromo-3,6-difluorophenyl)boronic acid is a case study in methodical, evidence-based analytical science. By integrating mass spectrometry to confirm the molecular formula and isotopic composition, a suite of multi-nuclear NMR experiments to piece together the atomic connectivity, and finally, single-crystal X-ray crystallography for definitive, three-dimensional confirmation, we can establish the compound's identity with unassailable confidence. This rigorous approach ensures the quality and reliability of this critical building block, underpinning the success of subsequent synthetic endeavors in research and development.

References

-

Pandiyan, P. J., Appadurai, R., & Ramesh, S. (2013). A high throughput analysis of boronic acids using ultra high performance liquid chromatography-electrospray ionization mass spectrometry. Analytical Methods, 5(13), 3274-3280. [Link]

-

Luchini, A., et al. (2011). Facile Analysis and Sequencing of Linear and Branched Peptide Boronic Acids by MALDI Mass Spectrometry. Analytical Chemistry, 83(9), 3357-3364. [Link]

- Pandiyan, P. J., Appadurai, R., & Ramesh, S. (2013).

-

Williams, J. P., et al. (2010). Analysis of Boronic Acids Without Chemical Derivatisation. ResearchGate. [Link]

-

Weldon, C., et al. (2018). Prediction of 19F NMR Chemical Shifts for Fluorinated Aromatic Compounds. PMC - NIH. [Link]

-

Weldon, C., et al. (2018). Prediction of 19F NMR Chemical Shifts for Fluorinated Aromatic Compounds. The Journal of Organic Chemistry. [Link]

-

Foroozandeh, M., et al. (2020). New 19F NMR methodology reveals structures of molecules in complex mixtures of fluorinated compounds. PMC - NIH. [Link]

-

SDSU Chemistry. 11B NMR Chemical Shifts. San Diego State University. [Link]

-

Wikipedia. (2023). Fluorine-19 nuclear magnetic resonance spectroscopy. Wikipedia. [Link]

-

Park, S., et al. (2024). 19F NMR-Based Chiral Analysis of Organoboron Compounds via Chiral Recognition of Fluorine-Labeled Boronates with Cobalt Complexes. PMC - NIH. [Link]

-

Weldon, C., et al. (2018). Prediction of 19F NMR Chemical Shifts for Fluorinated Aromatic Compounds. The Journal of Organic Chemistry. [Link]

-

ResearchGate. (2025). ¹H‐NMR spectrum of organoboron ester 1 (CDCl3, 400.16 MHz). ResearchGate. [Link]

-

Cox, P. A., et al. (2022). In Situ Studies of Arylboronic Acids/Esters and R3SiCF3 Reagents: Kinetics, Speciation, and Dysfunction at the Carbanion–Ate Interface. Accounts of Chemical Research. [Link]

-

Cox, P. A., et al. (2022). In Situ Studies of Arylboronic Acids/Esters and R3SiCF3 Reagents: Kinetics, Speciation, and Dysfunction at the Carbanion–Ate I. Accounts of Chemical Research. [Link]

-

Reddit. (2017). Recording NMR spectra for aryl boronic acids - overcoming oligomerization. r/chemistry. [Link]

-

Wang, L., et al. (2013). Arylboronic acid chemistry under electrospray conditions. PubMed - NIH. [Link]

-

ResearchGate. (2025). Arylboronic Acid Chemistry under Electrospray Conditions. ResearchGate. [Link]

-

Nöth, H., & Wrackmeyer, B. (1978). Nuclear magnetic resonance spectroscopy of boron compounds. UC Library Search. [Link]

-

University of Durham. Boron NMR. Durham University. [Link]

-

Schüßler, P., et al. (2018). Synthesis of Polyfluorinated Biphenyls; Pushing the Boundaries of Suzuki–Miyaura Cross Coupling with Electron-Poor Substrates. PMC - NIH. [Link]

-

Organic Syntheses. (3,4,5-trifluorophenyl)boronic acid. Organic Syntheses Procedure. [Link]

-

Tondi, D., et al. (2018). X-ray Crystallography Deciphers the Activity of Broad-Spectrum Boronic Acid β-Lactamase Inhibitors. PMC - NIH. [Link]

-

PubChem. (2-Bromo-6-fluorophenyl)boronic acid. PubChem - NIH. [Link]

-

The Protein Society. (2021). Understanding x-ray crystallography structures. YouTube. [Link]

-

Wlodawer, A., et al. (2016). Diffraction Techniques in Structural Biology. PMC - PubMed Central. [Link]

-

LookChem. (2023). Cas 156545-07-2, 3,5-Difluorophenylboronic acid. LookChem. [Link]

-

Kacprzak, K., Kliś, T., & Serwatowski, J. (2009). [3-Bromo-2-(3-fluorobenzyloxy)phenyl]boronic acid. ResearchGate. [Link]

Sources

- 1. lookchem.com [lookchem.com]

- 2. 2-broMo-3,6-difluorophenylboronic acid CAS#: 1260757-41-2 [m.chemicalbook.com]

- 3. pubs.acs.org [pubs.acs.org]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. Arylboronic acid chemistry under electrospray conditions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. reddit.com [reddit.com]

- 7. Prediction of 19F NMR Chemical Shifts for Fluorinated Aromatic Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Fluorine-19 nuclear magnetic resonance spectroscopy - Wikipedia [en.wikipedia.org]

- 9. chemistry.sdsu.edu [chemistry.sdsu.edu]

- 10. Boron NMR [chem.ch.huji.ac.il]

- 11. Diffraction Techniques in Structural Biology - PMC [pmc.ncbi.nlm.nih.gov]

- 12. m.youtube.com [m.youtube.com]

- 13. pdf.benchchem.com [pdf.benchchem.com]

- 14. researchgate.net [researchgate.net]

A Technical Guide to (2-Bromo-3,6-difluorophenyl)boronic acid: Properties, Reactivity, and Applications in Synthesis

Abstract: This technical guide provides an in-depth analysis of (2-Bromo-3,6-difluorophenyl)boronic acid, a key bifunctional building block in modern organic synthesis and medicinal chemistry. We will explore its core physicochemical and spectroscopic characteristics, provide validated protocols for its synthesis and use, and discuss the mechanistic principles governing its reactivity. The strategic placement of both a bromine atom and a boronic acid group, complemented by the modulating effects of two fluorine substituents, makes this reagent a highly versatile tool for the construction of complex molecular architectures, particularly in the context of drug discovery and materials science.

Core Physicochemical and Spectroscopic Profile

(2-Bromo-3,6-difluorophenyl)boronic acid is a white to off-white solid at room temperature.[1] Its structure presents a unique combination of reactive sites: the boronic acid moiety, a prime substrate for palladium-catalyzed cross-coupling reactions, and a bromine atom, which serves as a secondary handle for sequential functionalization.

Key Properties

The fundamental properties of (2-Bromo-3,6-difluorophenyl)boronic acid are summarized below, providing essential data for reaction planning and inventory management.

| Property | Value | Source |

| CAS Number | 1260757-41-2 | [1] |

| Molecular Formula | C₆H₄BBrF₂O₂ | [1] |

| Molecular Weight | 236.81 g/mol | [1] |

| Appearance | White to off-white solid | [1] |

| Storage Temperature | 2-8°C | [1] |

Spectroscopic Characterization

Precise structural confirmation is paramount. Nuclear Magnetic Resonance (NMR) spectroscopy is the primary technique for validating the identity and purity of (2-Bromo-3,6-difluorophenyl)boronic acid. The presence of ¹H, ¹³C, ¹¹B, and ¹⁹F nuclei provides a rich dataset for comprehensive analysis.[2]

Expected NMR Characteristics:

-

¹H NMR: The spectrum will show complex splitting patterns for the aromatic protons due to both H-H and H-F couplings.[2] A broad singlet corresponding to the B(OH)₂ protons is also expected, with its chemical shift being highly dependent on solvent and concentration.[2]

-

¹³C NMR: Aromatic carbons will appear in the 100-165 ppm range. Carbons bonded to fluorine will exhibit large ¹J-coupling constants (¹JCF), while the carbon attached to the boron atom will likely be broad and potentially difficult to observe due to the quadrupolar nature of the boron nucleus.[2]

-

¹⁹F NMR: As a highly sensitive nucleus, ¹⁹F NMR is an excellent tool for confirming the presence and environment of the fluorine atoms. Two distinct resonances are expected, each coupled to the nearby aromatic protons.

-

¹¹B NMR: A single, broad signal is anticipated in the range of 28-33 ppm, characteristic of a trigonal planar boronic acid.[2][3]

Protocol 1: Standardized NMR Analysis

Objective: To obtain high-resolution NMR spectra for structural confirmation and purity assessment.

Methodology:

-

Sample Preparation: Accurately weigh and dissolve 15-25 mg of (2-Bromo-3,6-difluorophenyl)boronic acid in approximately 0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a clean NMR tube.[2] Expert Insight: DMSO-d₆ is often preferred as it can help in observing the exchangeable B(OH)₂ protons.

-

Instrumentation: Utilize a high-resolution NMR spectrometer, ideally operating at a proton frequency of 400 MHz or higher.[2]

-

¹H NMR Acquisition: Acquire a standard one-dimensional proton spectrum using a 30-degree pulse width and a relaxation delay of 2-5 seconds.

-

¹³C, ¹⁹F, ¹¹B NMR Acquisition: Acquire proton-decoupled spectra for ¹³C, ¹⁹F, and ¹¹B nuclei. For ¹¹B NMR, using a quartz NMR tube is recommended to minimize background signals from borosilicate glass.[2]

-

Data Processing: Process the acquired Free Induction Decays (FIDs) with appropriate Fourier transformation, phasing, and baseline correction. Integrate signals and assign peaks based on expected chemical shifts, coupling constants, and multiplicities.

Synthesis, Storage, and Safe Handling

Representative Synthesis Pathway

The synthesis of aryl boronic acids typically involves the reaction of an organometallic intermediate (organolithium or Grignard reagent) with a borate ester, followed by acidic hydrolysis.[4][5] For (2-Bromo-3,6-difluorophenyl)boronic acid, a logical precursor is 1,4-dibromo-2,5-difluorobenzene. The process involves a selective metal-halogen exchange followed by trapping with the borate ester.

Caption: General workflow for the synthesis of the target boronic acid.

Stability and Storage

Boronic acids can undergo dehydration to form cyclic anhydrides known as boroxines, especially upon heating or prolonged storage under non-inert conditions.

-

Storage Conditions: To ensure long-term stability and purity, (2-Bromo-3,6-difluorophenyl)boronic acid should be stored in a tightly sealed container under an inert atmosphere (e.g., Argon or Nitrogen) at refrigerated temperatures (2-8°C).[1]

-

Incompatibilities: Avoid contact with strong oxidizing agents, strong acids, and strong bases.[6]

Safety and Handling

Substituted phenylboronic acids are generally classified as irritants. Standard laboratory safety protocols should be strictly followed.

-

Hazard Profile: Causes skin and serious eye irritation. May cause respiratory irritation.[7][8]

-

Personal Protective Equipment (PPE): Wear protective gloves, safety goggles with side shields, and a lab coat.[8] When handling the powder, use a dust mask or work in a well-ventilated fume hood to avoid inhalation.[7]

-

First Aid: In case of skin contact, wash off immediately with plenty of soap and water.[7] For eye contact, rinse cautiously with water for several minutes.[7] If inhaled, move the person to fresh air.[6]

Chemical Reactivity and Synthetic Utility

The primary application of (2-Bromo-3,6-difluorophenyl)boronic acid is as a coupling partner in the Suzuki-Miyaura reaction, a cornerstone of modern C-C bond formation.

Mechanistic Considerations in Suzuki-Miyaura Coupling

The reactivity of this boronic acid is significantly influenced by its electronic properties.

-

Role of Fluorine Substituents: Fluorine is a strongly electronegative atom, exerting a powerful electron-withdrawing inductive effect (-I).[9] This effect increases the Lewis acidity of the boron atom, which can facilitate the crucial transmetalation step in the palladium catalytic cycle by promoting the formation of the reactive boronate species.[9]

-

Bifunctional Reactivity: This molecule enables a two-stage synthetic strategy. The boronic acid can be coupled first under standard Suzuki-Miyaura conditions. The remaining bromine atom on the resulting biaryl product can then be used in a subsequent cross-coupling reaction (e.g., another Suzuki, Sonogashira, or Buchwald-Hartwig amination), allowing for the rapid assembly of complex, multi-substituted aromatic systems.

Protocol 2: Representative Suzuki-Miyaura Cross-Coupling

Objective: To couple (2-Bromo-3,6-difluorophenyl)boronic acid with an aryl halide (e.g., 4-iodoanisole) to demonstrate its reactivity.

Caption: Standard experimental workflow for a Suzuki-Miyaura coupling reaction.

Methodology:

-

Reagent Preparation: To a flame-dried reaction vessel, add (2-Bromo-3,6-difluorophenyl)boronic acid (1.2 equivalents), the desired aryl halide (1.0 equivalent), a suitable base such as K₂CO₃ or K₃PO₄ (2.0-3.0 equivalents), and the palladium catalyst (e.g., Pd(PPh₃)₄, 3 mol%).

-

Inert Atmosphere: Seal the vessel and purge with an inert gas (Argon or Nitrogen) for 10-15 minutes.

-

Solvent Addition: Add a degassed solvent mixture, such as 1,4-dioxane and water (e.g., 4:1 v/v). Expert Insight: The addition of water and the choice of base are critical for converting the boronic acid to the active boronate species required for transmetalation.

-

Reaction: Heat the mixture to 80-100°C and stir vigorously until the starting material is consumed, as monitored by TLC or LC-MS.

-

Workup: Cool the reaction to room temperature. Dilute with ethyl acetate and wash with water, followed by brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purification: Purify the resulting crude product by flash column chromatography on silica gel to yield the desired biaryl product.

Significance in Drug Discovery and Development

The incorporation of boronic acids and fluorinated motifs into drug candidates has become a major strategy in medicinal chemistry.[10][11] Boronic acids are known to act as inhibitors for various enzymes, most notably serine proteases, with the FDA-approved drug Bortezomib (Velcade®) being a landmark example.[12][13]

The (2-Bromo-3,6-difluorophenyl)boronic acid scaffold is particularly valuable for several reasons:

-

Metabolic Stability: The presence of fluorine atoms can block sites of oxidative metabolism, thereby improving the pharmacokinetic profile of a drug candidate.

-

Binding Affinity: Fluorine can participate in favorable interactions with biological targets, such as hydrogen bonding or dipole-dipole interactions, potentially enhancing binding affinity and potency.

-

Synthetic Access: As demonstrated, this reagent provides a straightforward route to novel, highly substituted, and potentially biologically active small molecules that would be difficult to access otherwise.

Conclusion

(2-Bromo-3,6-difluorophenyl)boronic acid is a powerful and versatile synthetic intermediate. Its value lies in its bifunctional nature, allowing for sequential, site-selective cross-coupling reactions. The electronic influence of the difluoro substitution pattern enhances its reactivity in Suzuki-Miyaura coupling, making it a reliable building block for researchers in synthetic organic chemistry, materials science, and particularly for professionals engaged in the design and development of next-generation pharmaceuticals. Proper understanding of its properties, handling requirements, and reactivity is key to unlocking its full synthetic potential.

References

-

Boronic, Diboronic and Boric Acid Esters of 1,8- Naphthalenediol - Supporting Information. (n.d.). Retrieved from a university source. [Link]

-

PubChem. (n.d.). 2,6-Difluorophenylboronic acid. National Center for Biotechnology Information. Retrieved from PubChem. [Link]

-

Neff, R. K., et al. (2018). Synthesis of Polyfluorinated Biphenyls; Pushing the Boundaries of Suzuki–Miyaura Cross Coupling with Electron-Poor Substrates. The Journal of Organic Chemistry. [Link]

-

Pinto, M., et al. (2021). Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. MDPI. [Link]

-

Organic Syntheses. (n.d.). (3,4,5-trifluorophenyl)boronic acid. Retrieved from Organic Syntheses. [Link]

-

ResearchGate. (n.d.). Comparison of reactivity of different boron reagents. Retrieved from ResearchGate. [Link]

-

LookChem. (n.d.). 2,4-Difluorophenylboronic Acid CAS 144025-03-6. Retrieved from LookChem. [Link]

-

Das, B. C., et al. (2021). The Boron Advantage: The Evolution and Diversification of Boron's Applications in Medicinal Chemistry. MDPI. [Link]

-

Das, B. C., et al. (2021). Boron Chemicals in Drug Discovery and Development: Synthesis and Medicinal Perspective. PMC, PubMed Central. [Link]

-

Plescia, J., & Moitessier, N. (2020). Design and discovery of boronic acid drugs. European Journal of Medicinal Chemistry. [Link]

-

PubChem. (n.d.). (2-Bromo-6-fluorophenyl)boronic acid. National Center for Biotechnology Information. Retrieved from PubChem. [Link]

-

PubChem. (n.d.). 2-Bromo-3,6-difluorobenzonitrile. National Center for Biotechnology Information. Retrieved from PubChem. [Link]

-

ResearchGate. (2020). Design and discovery of boronic acid drugs. Retrieved from ResearchGate. [Link]

-

San Diego State University Chemistry. (n.d.). 11B NMR Chemical Shifts. Retrieved from SDSU. [Link]

-

ResearchGate. (n.d.). Organotrifluoroborates: Protected Boronic Acids That Expand the Versatility of the Suzuki Coupling Reaction. Retrieved from ResearchGate. [Link]

-

LookChem. (n.d.). Cas 156545-07-2,3,5-Difluorophenylboronic acid. Retrieved from LookChem. [Link]

-

Pinto, M., et al. (2021). Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. PMC, PubMed Central. [Link]

Sources

- 1. 2-broMo-3,6-difluorophenylboronic acid CAS#: 1260757-41-2 [m.chemicalbook.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. chemistry.sdsu.edu [chemistry.sdsu.edu]

- 4. 2,4-Difluorophenylboronic acid synthesis - chemicalbook [chemicalbook.com]

- 5. Organic Syntheses Procedure [orgsyn.org]

- 6. fishersci.com [fishersci.com]

- 7. assets.thermofisher.cn [assets.thermofisher.cn]

- 8. 2,6-Difluorophenylboronic acid 98 162101-25-9 [sigmaaldrich.com]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. Design and discovery of boronic acid drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. mdpi.com [mdpi.com]

- 13. Boron Chemicals in Drug Discovery and Development: Synthesis and Medicinal Perspective - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to (2-Bromo-3,6-difluorophenyl)boronic acid: Commercial Availability, Synthesis, and Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction

(2-Bromo-3,6-difluorophenyl)boronic acid is a synthetically versatile organoboron compound that has garnered significant interest in the fields of medicinal chemistry and materials science. Its unique trifunctional nature, featuring a boronic acid moiety, a bromine atom, and two fluorine substituents on the phenyl ring, makes it a valuable building block for the synthesis of complex organic molecules. The boronic acid group serves as a key functional handle for palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling, enabling the formation of carbon-carbon bonds.[1] The bromine atom provides an additional site for further functionalization, while the fluorine atoms can modulate the electronic properties, metabolic stability, and binding affinity of the final compounds. This guide provides an in-depth overview of the commercial availability, a detailed synthesis protocol, and key applications of (2-Bromo-3,6-difluorophenyl)boronic acid.

Commercial Availability

(2-Bromo-3,6-difluorophenyl)boronic acid (CAS No. 1260757-41-2) is available from several chemical suppliers. The purity of the commercially available material is typically high, although it is always recommended to verify the purity upon receipt, as boronic acids can dehydrate to form boroxines.

| Supplier | Catalog Number | Purity |

| GlobalChemMall | N/A | Inquiry needed |

| Parchem | 1260757-41-2 | Inquiry needed |

| CymitQuimica | N/A | Inquiry needed |

Note: Availability and product specifications are subject to change. Please consult the suppliers' websites for the most current information.

Synthesis of (2-Bromo-3,6-difluorophenyl)boronic acid

The synthesis of (2-Bromo-3,6-difluorophenyl)boronic acid can be achieved through a Grignard reaction of the corresponding aryl bromide with a trialkyl borate, followed by acidic hydrolysis. This method is a common and effective way to introduce a boronic acid functionality onto an aromatic ring.[1]

Reaction Scheme

Caption: Synthesis of (2-Bromo-3,6-difluorophenyl)boronic acid.

Experimental Protocol

Materials:

-

1,3-Dibromo-2,5-difluorobenzene

-

n-Butyllithium (n-BuLi) in hexanes

-

Trimethyl borate (B(OMe)₃)

-

Anhydrous tetrahydrofuran (THF)

-

Hydrochloric acid (HCl), 2 M

-

Diethyl ether

-

Magnesium sulfate (MgSO₄)

-

Argon or Nitrogen gas

Procedure:

-

Reaction Setup: A flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, a dropping funnel, and an argon inlet is charged with 1,3-dibromo-2,5-difluorobenzene (1.0 eq) and anhydrous THF. The solution is cooled to -78 °C in a dry ice/acetone bath.

-

Lithiation: n-Butyllithium (1.0 eq) is added dropwise to the stirred solution via the dropping funnel, maintaining the internal temperature below -70 °C. The reaction mixture is stirred at -78 °C for 1 hour.

-

Borylation: Trimethyl borate (1.2 eq) is added dropwise to the reaction mixture at -78 °C. The resulting mixture is stirred at this temperature for 2 hours and then allowed to warm to room temperature overnight.

-

Hydrolysis: The reaction is quenched by the slow addition of 2 M HCl at 0 °C. The mixture is stirred for 1 hour at room temperature.

-

Workup: The aqueous layer is separated and extracted with diethyl ether (3 x 50 mL). The combined organic layers are washed with brine, dried over anhydrous MgSO₄, filtered, and concentrated under reduced pressure.

-

Purification: The crude product is purified by recrystallization from a suitable solvent system (e.g., hexanes/ethyl acetate) to afford (2-Bromo-3,6-difluorophenyl)boronic acid as a white solid.

Self-Validation: The identity and purity of the synthesized compound should be confirmed by NMR spectroscopy (¹H, ¹³C, ¹⁹F, and ¹¹B) and mass spectrometry. The melting point should also be determined and compared to literature values.

Spectroscopic Data (Expected)

-

¹H NMR: The spectrum is expected to show two aromatic protons, each exhibiting complex splitting patterns due to H-H and H-F couplings. A broad singlet corresponding to the B(OH)₂ protons will also be present, with its chemical shift being dependent on the solvent and concentration.

-

¹³C NMR: The spectrum will display six aromatic carbon signals. The carbon atom directly attached to the boron will likely be broad. The carbons bonded to fluorine will show large one-bond C-F coupling constants.

-

¹⁹F NMR: Two distinct signals are anticipated for the two non-equivalent fluorine atoms, likely appearing in the range of -110 to -140 ppm (relative to CFCl₃).[2]

-

¹¹B NMR: A single, broad signal is expected in the range of 28-33 ppm for the trigonal planar boronic acid.[3]

Applications in Organic Synthesis

The primary application of (2-Bromo-3,6-difluorophenyl)boronic acid is as a versatile building block in Suzuki-Miyaura cross-coupling reactions. This reaction is a powerful tool for the formation of C-C bonds, particularly for the synthesis of biaryl and substituted aromatic compounds, which are common motifs in pharmaceuticals and functional materials.[4]

Suzuki-Miyaura Coupling Workflow

Caption: General workflow for a Suzuki-Miyaura coupling reaction.

The presence of the bromine atom on the (2-Bromo-3,6-difluorophenyl)boronic acid molecule allows for sequential cross-coupling reactions. The boronic acid can first be coupled via a Suzuki-Miyaura reaction, and the remaining bromine atom can then be used in a subsequent coupling reaction, providing a route to complex, unsymmetrically substituted biaryl compounds. The fluorine atoms can enhance the reactivity of the boronic acid in the coupling reaction and can also be used to fine-tune the properties of the final product.

Safety Information

(2-Bromo-3,6-difluorophenyl)boronic acid should be handled with care in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn. Avoid inhalation of dust and contact with skin and eyes. In case of contact, rinse immediately with plenty of water. For detailed safety information, consult the Safety Data Sheet (SDS) provided by the supplier.

Conclusion

(2-Bromo-3,6-difluorophenyl)boronic acid is a valuable and versatile building block for organic synthesis, particularly in the construction of complex aromatic compounds for drug discovery and materials science. Its commercial availability, coupled with a straightforward synthetic protocol, makes it an accessible reagent for researchers. The trifunctional nature of this molecule provides multiple opportunities for synthetic diversification, making it a powerful tool in the development of novel chemical entities.

References

-

GlobalChemMall. (2-bromo-3,6-difluorophenyl)boronic acid. Retrieved from [Link]

-

The Royal Society of Chemistry. (Date). Monitoring of reversible boronic acid-diol interactions by fluorine NMR spectroscopy in aqueous media. RSC Publishing. Retrieved from [Link]

-

Oakwood Chemical. 2-Bromo-3,6-difluorophenol. Retrieved from [Link]

-

University of California, Santa Barbara. 19F NMR Reference Standards. Retrieved from [Link]

- Supporting Information for Boronic, Diboronic and Boric Acid Esters of 1,8- Naphthalenediol. (n.d.).

-

The Royal Society of Chemistry. (Date). Electronic Supplementary Information. RSC Publishing. Retrieved from [Link]

- Sumerlin, B. S. (2022). 11B NMR Spectroscopy: Structural Analysis of the Acidity and Reactivity of Phenyl Boronic Acid–Diol Condensations. Accounts of Chemical Research, 55(21), 3023-3034.

- Google Patents. (Date). Process for the preparation of 5-bromo-2-fluorobenzeneboronic acid.

-

University of Durham. Boron NMR. Retrieved from [Link]

-

University of California, Santa Barbara. 19F Chemical Shifts and Coupling Constants. Retrieved from [Link]

-

San Diego State University. 11B NMR Chemical Shifts. Retrieved from [Link]

- Heiss, C., et al. (2018). Synthesis of Polyfluorinated Biphenyls; Pushing the Boundaries of Suzuki–Miyaura Cross Coupling with Electron-Poor Substrates. The Journal of Organic Chemistry, 83(7), 3636-3644.

- Silva, A. M., et al. (2020).

-

MDPI. (Date). A 11B-NMR Method for the In Situ Monitoring of the Formation of Dynamic Covalent Boronate Esters in Dendrimers. MDPI. Retrieved from [Link]

-

MDPI. (Date). Recent Advances in the Synthesis of Borinic Acid Derivatives. MDPI. Retrieved from [Link]

- MDPI. (2020).

-

AZoM. (2017, December 18). Using Benchtop 19F NMR to Evaluate Fluoroorganic Compounds. Retrieved from [Link]

- Google Patents. (Date). Preparation method of 2-bromo-6-fluorobenzoic acid.

- Mol, J. C., et al. (2007). 1H, 13C, 19F and 11B NMR spectral reference data of some potassium organotrifluoroborates. Magnetic Resonance in Chemistry, 45(10), 829-833.

- Levin, V. V., et al. (2021). Recent Advances in the Construction of Fluorinated Organoboron Compounds. Molecules, 26(16), 4933.

- Google Patents. (Date). Preparation method of 3, 5-difluorophenol.

- Google Patents. (Date). Preparation method of p-bromophenyl-boric acid.

- Google Patents. (Date). Preparation method for 2-bromo-3-fluorobenzoic acid.

-

ResearchGate. (2025, August 7). ChemInform Abstract: Synthesis of 2-Bromo-4,5-difluorobenzoic Acid. Retrieved from [Link]

Sources

solubility profile of (2-Bromo-3,6-difluorophenyl)boronic acid

An In-depth Technical Guide to the Solubility Profile of (2-Bromo-3,6-difluorophenyl)boronic acid

Abstract

This technical guide provides a comprehensive framework for understanding and determining the . Intended for researchers, medicinal chemists, and process development scientists, this document moves beyond a simple data sheet. Recognizing the absence of extensive published solubility data for this specific compound, this guide synthesizes foundational principles from analogous boronic acids and presents robust, field-proven experimental protocols. We delve into the critical physicochemical properties that govern solubility, differentiate between thermodynamic and kinetic measurements, and provide detailed, step-by-step methodologies for generating reliable data. The objective is to empower scientific professionals with the necessary tools to accurately characterize the solubility of (2-Bromo-3,6-difluorophenyl)boronic acid, a crucial step for its effective application in synthesis, formulation, and drug development.

Chapter 1: Foundational Physicochemical Properties

A thorough understanding of a molecule's intrinsic properties is paramount to predicting and interpreting its solubility behavior. The structure of (2-Bromo-3,6-difluorophenyl)boronic acid—possessing a boronic acid functional group and halogenated aromatic ring—presents several key characteristics that directly influence its solubility.

Molecular Structure and its Implications

The subject molecule consists of a phenylboronic acid core substituted with three halogen atoms: two fluorine atoms at positions 3 and 6, and a bromine atom at position 2.

-

Boronic Acid Group (-B(OH)₂): This functional group is a Lewis acid, capable of accepting an electron pair from a Lewis base (like a hydroxide ion). This acidity is the primary determinant of its pH-dependent aqueous solubility. The two hydroxyl groups can act as both hydrogen bond donors and acceptors, facilitating interactions with polar solvents.

-

Halogen Substituents (F, Br): The highly electronegative fluorine and bromine atoms have a strong electron-withdrawing effect on the phenyl ring. This influences the acidity (pKa) of the boronic acid group[1]. Furthermore, these bulky and lipophilic substituents increase the overall molecular weight and surface area, which can affect crystal lattice energy and reduce solubility in polar solvents compared to the parent phenylboronic acid[2][3].

The Critical Boronic Acid ⇌ Boroxine Equilibrium

A unique and often challenging characteristic of boronic acids is their propensity to undergo reversible dehydration to form cyclic anhydrides known as boroxines[4][5]. This equilibrium is influenced by factors such as temperature, solvent, and the presence of water.

Caption: Reversible equilibrium between a boronic acid and its corresponding boroxine.

The formation of boroxine is a critical consideration during solubility studies. Because the boroxine has significantly different physicochemical properties (e.g., polarity, crystal structure) from the parent acid, its presence can lead to inconsistent and erroneous solubility measurements[5]. It is therefore essential to characterize the solid material both before and after equilibration to understand which species' solubility is being measured.

Acidity (pKa) and Lipophilicity (LogP)

-

pKa: The Lewis acidity of the boronic acid allows it to accept a hydroxide ion, forming a more soluble anionic boronate species [B(OH)₃]⁻. The pKa is the pH at which the neutral boronic acid and the anionic boronate are present in equal concentrations. For phenylboronic acid, the pKa is approximately 8.83[3]. The electron-withdrawing fluoro and bromo substituents on (2-Bromo-3,6-difluorophenyl)boronic acid are expected to lower this pKa, increasing its acidity. This means its aqueous solubility will begin to increase at a lower pH compared to the unsubstituted parent compound.

-

LogP: The octanol-water partition coefficient (LogP) is a measure of a compound's lipophilicity. The presence of three halogen atoms suggests that (2-Bromo-3,6-difluorophenyl)boronic acid will be significantly more lipophilic than phenylboronic acid, favoring solubility in organic solvents over water.

Chapter 2: The Duality of Solubility: Thermodynamic vs. Kinetic

In drug discovery and development, the term "solubility" can refer to two distinct measurements: thermodynamic and kinetic. Understanding the difference is crucial for designing experiments and correctly interpreting data[6][7].

-

Thermodynamic Solubility (Equilibrium Solubility): This is the true measure of a compound's solubility. It is defined as the maximum concentration of a solute that can be dissolved in a solvent at equilibrium with an excess of the solid compound at a specific temperature and pressure[7]. This value is independent of the experimental method and is critical for late-stage development and formulation. The shake-flask method is the gold standard for determining thermodynamic solubility[8].

-

Kinetic Solubility: This measurement reflects the concentration at which a compound precipitates from a supersaturated solution, typically generated by adding a concentrated DMSO stock solution to an aqueous buffer[9][10]. Kinetic solubility values are often higher than thermodynamic ones due to the formation of metastable supersaturated solutions[6][11]. While useful for high-throughput screening in early discovery, these values are highly dependent on the protocol (e.g., DMSO concentration, incubation time) and may not reflect the true equilibrium state[11].

Caption: Key differences between thermodynamic and kinetic solubility.

Chapter 3: Protocols for Solubility Determination

The following protocols describe the industry-standard shake-flask method for determining the thermodynamic solubility of (2-Bromo-3,6-difluorophenyl)boronic acid in both organic and aqueous media.

Protocol 1: Thermodynamic Solubility in Organic Solvents

Objective: To determine the equilibrium solubility of the compound in a range of common organic solvents.

Rationale: The choice of solvents should span a range of polarities to build a comprehensive profile. This data is vital for designing synthetic reactions, crystallizations, and purifications. Phenylboronic acid is known to be soluble in polar organic solvents like ethers and ketones, with lower solubility in nonpolar hydrocarbons[3][5].

Materials & Equipment:

-

(2-Bromo-3,6-difluorophenyl)boronic acid (solid)

-

Selected organic solvents (e.g., Tetrahydrofuran (THF), Acetone, Acetonitrile, Ethyl Acetate, Dichloromethane, Toluene, Heptane)

-

Analytical balance

-

Glass vials (e.g., 4 mL) with screw caps and PTFE septa

-

Orbital shaker or rotator with temperature control

-

Syringe filters (0.22 µm, PTFE for organic solvents)

-

HPLC or UPLC system with UV or MS detector

Procedure:

-

Preparation: Add an excess amount of solid (2-Bromo-3,6-difluorophenyl)boronic acid to a pre-weighed vial. An amount that is visibly in excess after equilibration is required (e.g., ~10-20 mg).

-

Solvent Addition: Add a known volume (e.g., 2.0 mL) of the selected organic solvent to the vial.

-

Equilibration: Seal the vials tightly and place them on an orbital shaker set to a consistent agitation speed (e.g., 300 RPM) and temperature (e.g., 25 °C)[12]. Allow the slurry to equilibrate for at least 24 hours. For boronic acids, extending this to 48-72 hours is recommended to ensure equilibrium is reached and to observe any potential transformations[9][12].

-

Sampling: After equilibration, stop the shaking and allow the vials to stand for 1-2 hours for the excess solid to settle.

-

Filtration: Carefully withdraw an aliquot of the supernatant using a syringe. Immediately filter it through a 0.22 µm syringe filter into a clean vial. This step is critical to remove all undissolved solid particles.

-

Dilution & Analysis: Accurately dilute the filtrate with a suitable mobile phase or solvent and analyze the concentration using a pre-validated HPLC/UPLC method against a standard calibration curve.

Protocol 2: pH-Dependent Aqueous Solubility

Objective: To determine the solubility of the compound across a physiologically and synthetically relevant pH range.

Rationale: As a weak Lewis acid, the compound's aqueous solubility is expected to be highly pH-dependent. Solubility should be low at acidic pH (where the neutral form dominates) and increase significantly at pH values above its pKa (where the more soluble anionic boronate is formed)[13].

Materials & Equipment:

-

Same as Protocol 1, with the following additions/changes:

-

Aqueous buffers (e.g., pH 2.0, 4.5, 6.8, 7.4, 9.0)

-

pH meter

-

Syringe filters (0.22 µm, PVDF or PES for aqueous solutions)

Procedure:

-

Preparation & Equilibration: Follow steps 1-3 from Protocol 1, using the prepared aqueous buffers instead of organic solvents.

-

pH Verification: After equilibration (step 3), measure and record the final pH of the slurry. The dissolution or suspension of an acidic compound can alter the buffer's pH, and the final measured pH is the relevant value for the data point[12].

-

Sampling & Analysis: Follow steps 4-6 from Protocol 1 to sample, filter, and analyze the concentration of the saturated aqueous solution.

Chapter 4: Predicted Solubility Profile and Data Presentation

While specific experimental data for (2-Bromo-3,6-difluorophenyl)boronic acid is not widely published, an expert profile can be predicted based on its structure and the behavior of analogous compounds.

Predicted Qualitative Solubility

The data should be summarized in a clear, tabular format for easy comparison.

Table 1: Predicted Qualitative Solubility Profile

| Solvent Class | Example Solvents | Predicted Solubility | Rationale |

| Ethers | THF, Diethyl Ether | High | Polar aprotic solvents capable of hydrogen bonding with the -B(OH)₂ group. Phenylboronic acid shows high solubility in ethers[3][5]. |

| Ketones | Acetone, 3-Pentanone | High | Polar aprotic solvents similar to ethers. Phenylboronic acid is highly soluble in ketones[4][14]. |

| Halogenated | Dichloromethane (DCM) | Moderate | Moderately polar solvent. The lipophilic nature of the halogenated ring enhances solubility. |

| Esters | Ethyl Acetate | Moderate | Good balance of polarity and hydrogen bond accepting capability. |